Iriflogenin
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Overview
Description
Iriflogenin is a naturally occurring isoflavone found in the rhizomes of Iris germanica and Iris pallida . Isoflavones are a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iriflogenin typically involves the extraction of isoflavones from the rhizomes of Iris germanica or Iris pallida. The extraction process often includes reverse-phase flash chromatography to obtain fractions containing isoflavones . These fractions are then analyzed and isolated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The use of high-resolution mass spectroscopy (HRMS) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions
Iriflogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Iriflogenin serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for the development of therapeutic agents.
Industry: The compound is used in the cosmetic industry for its skin-protective and anti-aging properties.
Mechanism of Action
The mechanism of action of Iriflogenin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
Irigenin: Another isoflavone found in Iris species with similar antioxidant and anticancer properties.
Irisolidone: An isoflavone unique to Iris germanica with distinct biological activities.
Irilone: A structurally related isoflavone with notable anti-inflammatory effects.
Uniqueness of Iriflogenin
This compound stands out due to its potent antioxidant and anticancer activities, making it a promising candidate for further research and development. Its unique chemical structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential.
Properties
CAS No. |
52591-11-4 |
---|---|
Molecular Formula |
C17H12O7 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
9-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O7/c1-21-11-4-8(2-3-10(11)18)9-6-22-12-5-13-17(24-7-23-13)16(20)14(12)15(9)19/h2-6,18,20H,7H2,1H3 |
InChI Key |
XSPWJJMLMZGHNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4)O |
Origin of Product |
United States |
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